molecular formula C18H19N3O7S3 B253791 N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide

N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide

Cat. No. B253791
M. Wt: 485.6 g/mol
InChI Key: YGZXDVHIRWIYHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide, also known as SBI-425, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various diseases. This compound has shown promising results in preclinical studies, indicating its potential as a drug candidate.

Mechanism of Action

The mechanism of action of N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide involves the inhibition of the deubiquitinase activity of USP1, USP46, and USP12. This inhibition leads to the accumulation of polyubiquitinated proteins, which can activate the unfolded protein response (UPR) pathway. The UPR pathway is involved in the regulation of cellular stress and can lead to cell death in certain conditions.
Biochemical and Physiological Effects:
N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. Moreover, N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide is its specificity for the targeted enzymes, which reduces the potential for off-target effects. However, one of the limitations of N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide is its relatively low potency, which requires higher concentrations for effective inhibition.

Future Directions

There are several potential future directions for the development of N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide. One possible direction is the optimization of its potency and pharmacokinetic properties to improve its efficacy as a therapeutic agent. Another direction is the investigation of its potential for the treatment of other diseases, such as neurodegenerative disorders and viral infections. Additionally, the development of N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide as a tool compound for research purposes may also be a valuable direction for future studies.
Conclusion:
In conclusion, N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide is a promising small molecule inhibitor that has shown potential as a therapeutic agent for the treatment of various diseases. Its mechanism of action involves the inhibition of several enzymes, leading to the accumulation of polyubiquitinated proteins and the activation of the UPR pathway. Although N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has some limitations, its potential for future development and research warrants further investigation.

Synthesis Methods

The synthesis of N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide involves several steps, including the preparation of the starting materials, the formation of intermediates, and the final coupling reaction. The detailed synthesis method has been described in a research article published in the Journal of Medicinal Chemistry.

Scientific Research Applications

N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes, including USP1, USP46, and USP12, which are involved in various cellular processes. Moreover, N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has been shown to have anti-inflammatory and anti-tumor properties in preclinical studies.

properties

Product Name

N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide

Molecular Formula

C18H19N3O7S3

Molecular Weight

485.6 g/mol

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C18H19N3O7S3/c22-18-9-12-30(25,26)21(18)15-5-7-17(8-6-15)31(27,28)19-14-3-1-4-16(13-14)20-10-2-11-29(20,23)24/h1,3-8,13,19H,2,9-12H2

InChI Key

YGZXDVHIRWIYHM-UHFFFAOYSA-N

SMILES

C1CN(S(=O)(=O)C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCS4(=O)=O

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCS4(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.